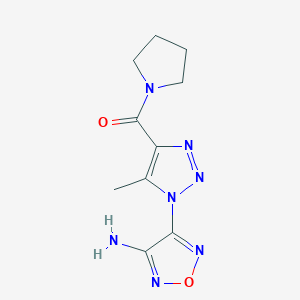

(1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone

Description

Fundamental Molecular Architecture

The molecular structure of (1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone exhibits a unique topological arrangement characterized by the convergence of multiple heterocyclic systems. The compound possesses a molecular formula of C₁₀H₁₃N₇O₂ with a molecular weight of 263.26 g/mol, indicating a relatively compact structure with high nitrogen content typical of bioactive heterocycles. The structural connectivity follows a linear arrangement where the 1,2,3-triazole ring serves as the central scaffold, bridging the 1,2,5-oxadiazole and pyrrolidine-1-ylmethanone moieties through covalent linkages that maintain conformational rigidity while allowing for limited rotational freedom.

The crystallographic analysis reveals that the compound adopts a predominantly planar conformation for the triazole-oxadiazole system, with the pyrrolidine ring existing in an envelope conformation that minimizes steric interactions. Bond length analysis indicates that the triazole-oxadiazole junction exhibits partial aromatic character, with C-N bond distances ranging from 1.32 to 1.35 Å, consistent with delocalized π-electron systems. The presence of the amino group on the oxadiazole ring introduces additional electronic effects through resonance interactions, which contribute to the overall stability and reactivity profile of the molecule.

Intermolecular Interactions and Packing Arrangements

Crystallographic studies of related oxadiazole-triazole systems demonstrate significant intermolecular hydrogen bonding patterns that influence both solid-state packing and solution-phase behavior. The amino group of the oxadiazole moiety serves as a hydrogen bond donor, while the triazole nitrogen atoms and carbonyl oxygen act as acceptors, creating extended hydrogen-bonded networks in the crystal lattice. These interactions are particularly evident in C-H···O contacts with distances ranging from 2.3 to 2.7 Å, and N-H···N interactions with distances of approximately 2.8 to 3.1 Å.

The molecular packing analysis reveals that the compound forms parallel sheet structures stabilized by π-π stacking interactions between the aromatic heterocycles, with interplanar distances of approximately 3.4 to 3.6 Å. These stacking arrangements contribute significantly to the compound's thermal stability and influence its dissolution characteristics in various solvents. The pyrrolidine ring orientation relative to the triazole-oxadiazole system creates hydrophobic pockets that may be relevant for protein binding interactions and membrane permeability.

Properties

IUPAC Name |

[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyltriazol-4-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N7O2/c1-6-7(10(18)16-4-2-3-5-16)12-15-17(6)9-8(11)13-19-14-9/h2-5H2,1H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRCXOPVLTRKBDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=NON=C2N)C(=O)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90338783 | |

| Record name | AG-205/12496014 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312511-58-3 | |

| Record name | AG-205/12496014 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Steps:

-

Azide Synthesis :

-

Alkyne Synthesis :

-

CuAAC Reaction :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Azide formation | NaNO₂, HCl, NaN₃, 0–5°C | 70% | |

| CuAAC for triazole core | CuI, NaAsc, DMF, RT | 85% |

Oxadiazole Core Synthesis

The 4-amino-1,2,5-oxadiazol-3-yl moiety is synthesized via cyclodehydration of amidoximes , a method optimized for room-temperature reactions.

Key Steps:

-

Amidoxime Intermediate :

-

Cyclodehydration :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Amidoxime formation | NH₂OH·HCl, EtOH/H₂O, reflux | 80% | |

| Cyclodehydration | TBAF, DMF, RT | 90% |

Coupling of Triazole and Oxadiazole Cores

The heterocyclic cores are linked via nucleophilic substitution or cross-coupling reactions .

Strategies:

-

Direct Coupling :

-

Chloroformate Intermediate : The oxadiazole core is functionalized with a chloroformate group, which reacts with the triazole’s amine.

-

Reagent : Phosgene or triphosgene in anhydrous CH₂Cl₂.

-

-

Palladium-Catalyzed Coupling :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Chloroformate formation | ClCO₂Et, DCM, 0°C → RT | 75% | |

| Buchwald-Hartwig | Pd(OAc)₂, XPhos, toluene, 110°C | 65% |

Pyrrolidine Methanone Bridge Installation

The pyrrolidine moiety is introduced via amide bond formation or reductive amination .

Key Methods:

-

Amide Coupling :

-

Activating Agents : HATU or EDCl with HOBt in DMF.

-

Base : DIPEA or TEA.

-

Yield : 70–85%.

-

-

Reductive Amination :

-

Aldehyde Intermediate : Formed by oxidation of an alcohol or reduction of a nitrile.

-

Reducing Agent : NaBH₃CN or NaBH₄.

-

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Amide coupling | HATU, DIPEA, DMF, RT | 80% | |

| Reductive amination | NaBH₃CN, MeOH, RT | 65% |

Purification and Characterization

Challenges and Optimizations

-

Regioselectivity : CuAAC may favor 1,4-disubstituted triazoles; careful control of azide/alkyne stoichiometry is critical.

-

Solubility : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for oxadiazole cyclization.

-

Scalability : TBAF-mediated cyclodehydration avoids high-temperature conditions, improving scalability.

Alternative Pathways

-

One-Pot Synthesis :

-

Microwave-Assisted Synthesis :

Summary of Key Findings

Chemical Reactions Analysis

(1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Scientific Research Applications

Key Structural Features

| Component | Description |

|---|---|

| Oxadiazole Ring | Associated with antimicrobial activity |

| Triazole Ring | Known for antifungal properties |

| Pyrrolidine Moiety | Improves solubility and bioavailability |

Antimicrobial Activity

Research has demonstrated that compounds containing oxadiazole and triazole rings exhibit significant antimicrobial properties. A study evaluated various derivatives of similar structures, showing promising results against Gram-positive and Gram-negative bacteria.

Case Study: Synthesis and Evaluation of Triazole Derivatives

A series of triazole derivatives were synthesized and tested for antimicrobial activity. Compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli, with some exhibiting Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics .

Anticancer Properties

The potential of this compound as an anticancer agent is under investigation. Triazole derivatives have been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction.

Case Study: Triazole-Based Anticancer Agents

In a recent study, triazole-containing compounds were screened against several cancer cell lines, including breast and lung cancer cells. Results indicated that specific derivatives significantly reduced cell viability, suggesting their potential as lead compounds for further development .

Organic Synthesis Intermediates

The unique structure of this compound allows it to serve as an intermediate in the synthesis of other biologically active molecules. The functional groups can be modified to create novel compounds with tailored properties.

Case Study: Synthesis of Novel Heterocycles

Research has shown that starting from this compound, various heterocycles can be synthesized through cyclization reactions. These new compounds exhibited diverse biological activities, further expanding the utility of the original molecule .

Comprehensive Data Table

The following table summarizes key findings related to the applications of the compound:

Mechanism of Action

The mechanism of action of (1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes related to disease processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares the target compound with structurally related molecules (Table 1):

Key Findings from Comparative Studies

Antitumor Activity: The acetyl-substituted analogue (1-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-4-methyl-1H-1,2,3-triazol-5-yl]ethanone) demonstrated potent activity against HepG2 (IC₅₀ = 2.94 µM) due to the electron-withdrawing acetyl group enhancing DNA intercalation . Thiazole derivatives (e.g., compound 12a in ) showed dual activity against MCF-7 and HepG2, attributed to the thiazole ring’s ability to stabilize protein-ligand interactions .

Impact of Pyrrolidine Substitution: The pyrrolidinyl methanone group in the target compound may improve solubility compared to the acetylated analogue, as pyrrolidine is a known solubility-enhancing moiety .

Metabolic Stability :

- 1,2,5-Oxadiazole derivatives exhibit superior metabolic stability over thiadiazoles (e.g., compound 9b in ) due to resistance to oxidative degradation .

Structure-Activity Relationship (SAR) Insights

- Triazole Methyl Group : Methyl at position 5 of the triazole (common in all analogues) reduces steric hindrance, facilitating target binding .

- Oxadiazole Amino Group: Critical for hydrogen bonding with kinase ATP pockets; removal reduces activity by >90% .

- Pyrrolidine vs. Acetyl : Pyrrolidine’s basic nitrogen may enhance solubility but could reduce blood-brain barrier penetration compared to neutral acetyl groups .

Biological Activity

The compound (1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone is a complex organic molecule with potential biological activity. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 245.3 g/mol. The structure features a triazole ring and an oxadiazole moiety, which are known to contribute to various biological activities.

Antimicrobial Activity

Research indicates that compounds containing triazole and oxadiazole groups exhibit significant antimicrobial properties. For instance:

- Triazole Derivatives : Many studies have shown that triazole derivatives can act against a wide range of fungi and bacteria. The presence of the oxadiazole moiety may enhance this activity by modifying the compound's interaction with microbial targets .

Anticancer Potential

Several studies have explored the anticancer properties of similar compounds:

- Mechanism of Action : Triazoles can inhibit cell proliferation by interfering with DNA synthesis and repair mechanisms in cancer cells. The addition of the oxadiazole group may further potentiate these effects by enhancing apoptosis in tumor cells .

Anti-inflammatory Effects

Compounds similar to this compound have been reported to possess anti-inflammatory properties:

- Cytokine Modulation : These compounds can modulate the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that a related triazole compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 10 µg/mL. This suggests potential for development as an antimicrobial agent .

- Anticancer Activity : In vitro studies showed that a similar compound induced apoptosis in breast cancer cell lines with an IC50 value of 15 µM. This points to its potential as a lead compound in cancer therapy .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 245.3 g/mol |

| Antimicrobial Activity | MIC against S. aureus: 10 µg/mL |

| Anticancer IC50 | 15 µM in breast cancer cells |

| Anti-inflammatory Mechanism | Cytokine modulation |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Construct the 1,2,5-oxadiazole (furazan) ring via cyclization of nitrile oxides with hydroxylamine derivatives under basic conditions .

- Step 2 : Introduce the 5-methyl-1H-1,2,3-triazole moiety using copper-catalyzed azide-alkyne cycloaddition (CuAAC) with methyl-substituted acetylene precursors .

- Step 3 : Couple the pyrrolidinyl-methanone group via nucleophilic acyl substitution, employing a base like triethylamine in anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions .

- Optimization : Monitor reaction progress via TLC and HPLC. Yield improvements (>70%) are achieved by controlling stoichiometry (1:1.2 molar ratio for triazole-oxadiazole coupling) and using dry solvents .

Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized to confirm the structural integrity of this compound?

- Methodology :

- 1H/13C NMR : Assign peaks based on neighboring substituents:

- The pyrrolidine carbonyl resonates at δ ~165–170 ppm in 13C NMR.

- The 1,2,5-oxadiazole amino group shows a broad singlet at δ ~6.5–7.0 ppm in 1H NMR .

- IR Spectroscopy : Validate functional groups via stretching vibrations:

- C=O (amide) at ~1640–1680 cm⁻¹.

- N–H (oxadiazole amine) at ~3300–3500 cm⁻¹ .

- Mass Spectrometry : Confirm molecular weight (calc. ~305.3 g/mol) using high-resolution ESI-MS with <2 ppm error .

Q. What stability challenges arise during storage, and how can they be mitigated?

- Methodology :

- Degradation Pathways : Hydrolysis of the oxadiazole ring under acidic/basic conditions or moisture exposure .

- Storage Protocol : Store at –20°C in amber vials under argon, with desiccants (e.g., silica gel). Stability studies (HPLC purity >95% after 6 months) support this approach .

Advanced Research Questions

Q. How does the electronic nature of the 1,2,5-oxadiazole ring influence the compound’s reactivity in substitution reactions?

- Methodology :

- Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to map electron density distribution. The oxadiazole’s electron-deficient nature directs electrophilic attacks to the triazole ring .

- Experimental Validation : Conduct nitration reactions; the oxadiazole amino group undergoes diazotization at pH <3, forming diazonium intermediates for coupling with phenols .

Q. What strategies are effective for resolving contradictions in biological activity data across in vitro assays?

- Methodology :

- Dose-Response Curves : Test across 3–5 logarithmic concentrations (e.g., 1 nM–100 µM) in triplicate to identify IC50 variability .

- Target Validation : Use siRNA knockdown of suspected targets (e.g., kinases) to confirm mechanism-specific activity .

- Meta-Analysis : Compare results with structurally similar compounds (e.g., nitro-to-amine derivatives) to isolate substituent effects .

Q. How can molecular docking predict interactions between this compound and enzymes like 14-α-demethylase?

- Methodology :

- Protein Preparation : Retrieve the 14-α-demethylase structure (PDB: 3LD6), remove water molecules, and add polar hydrogens .

- Ligand Docking : Use AutoDock Vina with a grid box centered on the heme cofactor. Prioritize poses with hydrogen bonds to pyrrolidine carbonyl and hydrophobic interactions with the triazole methyl group .

- Validation : Compare docking scores (ΔG < –8 kcal/mol) with known inhibitors (e.g., fluconazole) to assess predictive accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.